molecular formula C6H10Cl4O B136638 Bis(2,3-dichloropropyl) Ether CAS No. 7774-68-7

Bis(2,3-dichloropropyl) Ether

Cat. No. B136638
CAS RN: 7774-68-7
M. Wt: 239.9 g/mol
InChI Key: DWUVEXODBSOVSX-UHFFFAOYSA-N
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Description

Bis(2,3-dichloropropyl) Ether, also known by its IUPAC name 1,2-Dichloro-3-(2,3-dichloropropoxy)propane, is a chemical compound with the molecular formula C6H10Cl4O . It has an average mass of 239.955 Da and a monoisotopic mass of 237.948578 Da .


Molecular Structure Analysis

The molecular structure of Bis(2,3-dichloropropyl) Ether consists of two 2,3-dichloropropyl groups connected by an ether linkage . The exact 3D structure can be found in chemical databases like ChemSpider .


Physical And Chemical Properties Analysis

Bis(2,3-dichloropropyl) Ether has a molecular weight of 239.95 g/mol . Its density is 1.331 g/cm3 . More specific physical and chemical properties such as boiling point, melting point, and solubility would require additional research.

Scientific Research Applications

Environmental Monitoring

Bis(2,3-dichloropropyl) Ether is used in environmental science as a reference standard for monitoring and testing. Its presence in environmental samples can indicate contamination from industrial processes, and it is often analyzed to assess the impact of industrial waste on ecosystems .

Industrial Processes

In industrial settings, Bis(2,3-dichloropropyl) Ether may be involved in the synthesis of other chemicals. Its properties can influence the production processes of various materials, including plastics and resins. Monitoring its levels is crucial to ensure safety and compliance with environmental regulations .

Analytical Chemistry

This compound serves as a standard in analytical chemistry for calibrating instruments and validating methods. Its well-characterized properties allow for the accurate measurement of similar compounds in complex mixtures, which is essential for quality control and research purposes .

Biochemistry Research

Bis(2,3-dichloropropyl) Ether is studied for its metabolic pathways and potential effects on living organisms. Research in biochemistry may focus on its interaction with biological molecules and its potential as a biomarker for exposure to harmful substances .

Material Science

In material science, the compound’s properties are of interest for the development of new materials with specific characteristics. Its behavior under various conditions can inform the design and improvement of materials with desired physical and chemical properties .

Medicine and Pharmacology

Although Bis(2,3-dichloropropyl) Ether is not directly used in medicine, it is important in pharmaceutical research. Its metabolites and derivatives are studied for their pharmacological effects, toxicity, and potential therapeutic applications. Understanding its behavior in the body can lead to the development of new drugs and treatments .

Mechanism of Action

Target of Action

Bis(2,3-dichloropropyl) Ether (BDE) is a petrochemical It has been shown to be carcinogenic in animals and humans , suggesting that it may interact with cellular components involved in cell growth and division.

Pharmacokinetics

BDE is metabolized in the body with a metabolic half-life of about 2.5 days This suggests that the compound is relatively quickly metabolized and eliminated from the body

Result of Action

It has been shown to be carcinogenic in animals and humans , indicating that its action at the molecular and cellular level can lead to uncontrolled cell growth and potentially the formation of tumors.

Safety and Hazards

Bis(2,3-dichloropropyl) Ether has been shown to be carcinogenic in animals and humans . Safety precautions should be taken when handling this compound, including wearing protective gloves, clothing, and eye protection . It should only be used in a well-ventilated area or outdoors, and exposure to heat, sparks, open flames, and hot surfaces should be avoided .

properties

IUPAC Name

1,2-dichloro-3-(2,3-dichloropropoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl4O/c7-1-5(9)3-11-4-6(10)2-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUVEXODBSOVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)Cl)OCC(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864115
Record name Bis(2,3-Dichloropropyl) ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,3-dichloropropyl) Ether

CAS RN

7774-68-7
Record name 1,2-Dichloro-3-(2,3-dichloropropoxy)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7774-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2,3-dichloropropyl) ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007774687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2,3-Dichloropropyl) ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-oxybis[2,3-dichloropropane]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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